![molecular formula C17H14Cl2N2O3 B2404469 Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164508-13-7](/img/structure/B2404469.png)

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

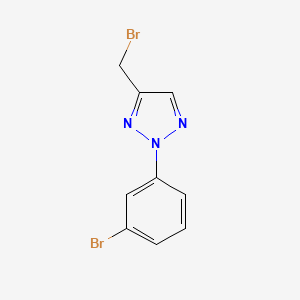

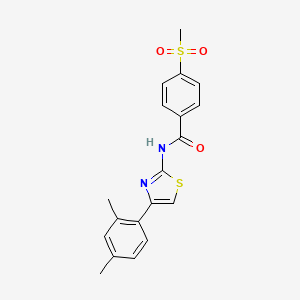

The molecule contains a total of 39 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 secondary amine(s) (aromatic) .Physical and Chemical Properties Analysis

The physical properties of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate include a predicted boiling point of 603.6±55.0 °C and a predicted density of 1.508±0.06 g/cm3 . The molecular weight is 365.21.Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate is involved in various synthesis processes and structural analyses. For instance, it's used in the Michael addition of substituted anilines to methyl acrylate to afford methyl 3-(substituted anilino)propionates, which are converted into corresponding propionohydrazides and then into novel compounds like 1-(3,5-dimethyl-1 H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones (Saeed et al., 2009). It also plays a role in the creation of crystal structures, as demonstrated in the preparation and crystal structure discussion of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate (Wang et al., 2012).

Polymerization and Material Properties

This compound is significantly involved in polymerization processes and the development of materials with distinct properties. For instance, it's used in the synthesis of poly(methyl acrylate‐co‐itaconic anhydride)/TiO2 hybrid materials via the sol–gel process (Qin et al., 2000), and in photoinduced living radical polymerization, accelerating the synthesis of ω-functional and α,ω-heterofunctional poly(acrylates) (Anastasaki et al., 2014). Moreover, it contributes to the synthesis of novel materials such as poly(methyl acrylate)s bearing an amino adamantyl group via atom transfer radical polymerization (ATRP) (Kavitha & Singha, 2009).

Reaction Kinetics and Environmental Applications

This compound is also a key component in studying reaction kinetics and environmental applications. It's involved in the FTIR gas-phase kinetic study on the reactions of acrylate esters with OH radicals and Cl atoms, highlighting its role in the atmospheric degradation processes of compounds used in the production of plastics and resins (Moreno et al., 2014). Additionally, it's used in the removal of methyl acrylate by ceramic-packed biotrickling filters, indicating its significance in treating toxic waste gases (Wu et al., 2016).

Mechanism of Action

The mechanism of action for Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate is not specified in the search results. This could be due to the compound’s diverse applications in various fields of research and industry.

Properties

IUPAC Name |

methyl (E)-3-anilino-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(10-20-12-5-3-2-4-6-12)21-16(22)13-8-7-11(18)9-14(13)19/h2-10,20H,1H3,(H,21,22)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQBWMUQDOXMR-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)